molecular formula C15H12ClNO B14445548 1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one CAS No. 78396-06-2

1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B14445548
CAS No.: 78396-06-2
M. Wt: 257.71 g/mol
InChI Key: SKRDPHGENNAFSQ-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-aminoacetophenone and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. The compound may also inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: Examples include 1-(2-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one and 1-(2-Methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

    Uniqueness: The presence of the amino group in the 2-position and the chloro group in the 4-position of the phenyl rings gives this compound unique chemical and biological properties compared to other chalcones.

Properties

CAS No.

78396-06-2

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12ClNO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10H,17H2

InChI Key

SKRDPHGENNAFSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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